molecular formula C21H24N4O5S B2755722 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1448059-79-7

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2755722
CAS No.: 1448059-79-7
M. Wt: 444.51
InChI Key: SAGZIZDKUYGGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 3,4,5-trimethoxybenzamide group linked via an ethyl chain to a triazole core substituted with cyclopropyl, oxo, and thiophen-2-yl groups. Its synthesis likely follows a multi-step protocol involving cyclocondensation reactions, as seen in analogous compounds. For instance, describes a general method where oxazolone intermediates react with aryl carboxylic acid hydrazides under reflux in ethanol, yielding structurally complex triazole derivatives .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-28-15-11-13(12-16(29-2)18(15)30-3)20(26)22-8-9-24-21(27)25(14-6-7-14)19(23-24)17-5-4-10-31-17/h4-5,10-12,14H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGZIZDKUYGGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

Molecular Formula: C22H23N5O2S
Molecular Weight: 421.52 g/mol
Structure: The compound features a triazole ring, cyclopropyl group, thiophene moiety, and a trimethoxybenzamide structure. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been studied for its potential efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory activity observed
Escherichia coliModerate activity
Candida albicansEffective antifungal properties

The presence of the thiophene ring enhances the compound's interaction with biological targets, potentially leading to improved therapeutic profiles.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes involved in inflammation:

Enzyme IC50 (μM) Reference
COX-119.45 ± 0.07
COX-223.8 ± 0.20

These results suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following features have been identified as significant:

  • Triazole Ring : Essential for antimicrobial and antifungal activities.
  • Cyclopropyl Group : May enhance lipophilicity and cellular uptake.
  • Trimethoxybenzamide Moiety : Contributes to anti-inflammatory effects and receptor binding affinity.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria when tested using the agar disc-diffusion method. The results indicated a significant zone of inhibition compared to control compounds.

In Vivo Studies

In vivo studies have shown that this compound possesses low toxicity while effectively reducing inflammation in animal models of arthritis. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene and cyclopropyl groups distinguish it from analogues with chlorobenzylidene or sulfanyl substituents . These groups may enhance π-π stacking or hydrophobic interactions in biological targets.

Key Observations :

  • The target compound’s synthesis aligns with ’s methodology, suggesting scalability and reproducibility .
  • Structural validation via SHELXL (e.g., ’s R factor of 0.051) ensures high precision in crystallographic data, critical for structure-activity relationship (SAR) studies .

Physicochemical Properties

highlights NMR as a tool for comparing substituent effects. For example, chemical shifts in regions corresponding to protons near substituents (e.g., thiophene vs. chlorobenzylidene) reveal electronic environmental changes:

Compound NMR Shift Regions (ppm) Key Substituent Effects Reference
Target Compound Expected shifts in thiophene (δ 6.8–7.5) Thiophene’s electron-rich ring alters conjugation
Compound Chlorobenzylidene (δ 7.2–7.8) Electron-withdrawing Cl group deshields nearby protons
Combretastatin Analogues Aromatic protons (δ 6.5–7.0) Trimethoxy groups induce anisotropic shielding

Key Observations :

  • The thiophene group in the target compound likely causes upfield/downfield shifts distinct from chlorobenzylidene or aryl hydrazide analogues, aiding structural elucidation .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves sequential reactions, including cyclopropane ring formation, triazole cyclization, and benzamide coupling. Key considerations:

  • Temperature Control : Maintain precise temperatures during cyclopropane introduction (e.g., 0–5°C for azide-alkyne cycloaddition) to avoid side reactions .
  • pH Sensitivity : Use buffered conditions (pH 6–7) during thiophene substitution to stabilize reactive intermediates .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to isolate high-purity product .
  • Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or LC-MS for real-time analysis .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to verify substituent positions (e.g., methoxy groups at 3,4,5-positions of benzamide, thiophene protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of cyclopropyl or thiophene moieties) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and WinGX (for visualization) to validate stereochemistry and hydrogen bonding .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (MIC determination) .
  • Cytotoxicity Assays : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC50_{50} calculations .
  • Enzyme Inhibition : Target kinases or inflammatory enzymes (e.g., COX-2) using fluorescence-based kinetic assays .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.
  • SHELXL Refinement : Apply restraints for disordered moieties (e.g., cyclopropyl or thiophene rings) and validate with Rfree_{free} values .
  • ORTEP Visualization : Analyze anisotropic displacement parameters in WinGX to identify thermal motion artifacts .
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths/angles .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological potency?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess antimicrobial activity .
  • Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to evaluate pharmacokinetic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with trimethoxybenzamide) .

Advanced: What strategies address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
  • Nanoformulation : Prepare liposomes (e.g., DOPC/cholesterol) via thin-film hydration and characterize size via DLS .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the triazole nitrogen for pH-dependent release .

Advanced: How can metabolic stability be evaluated to optimize pharmacokinetics?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH), monitor degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Stable Isotope Labeling : Incorporate 13C^{13}C at the cyclopropyl group to track metabolic pathways .

Advanced: What methods identify molecular targets for mechanism-of-action studies?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Screen against kinase libraries to measure binding kinetics (KD_D) .
  • Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange) to identify stabilized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.